molecular formula C16H12N4O2 B5864811 N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine

Cat. No.: B5864811
M. Wt: 292.29 g/mol
InChI Key: PWHUXNCRRBWJAF-WOJGMQOQSA-N
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Description

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a nitrophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine typically involves the condensation of 3-nitrobenzaldehyde with quinolin-8-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation or microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine involves its interaction with various molecular targets. The compound can bind to DNA and inhibit the replication of cancer cells. It can also interact with enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial and antimalarial effects. The nitrophenyl group plays a crucial role in the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine is unique due to the presence of both a quinoline and a nitrophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-20(22)14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19H/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHUXNCRRBWJAF-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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